molecular formula C17H25N3O B5813201 4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide

4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide

Cat. No. B5813201
M. Wt: 287.4 g/mol
InChI Key: MWTKOJLECIHUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide, also known as MPTP-H, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the hydrazide family of chemicals and has been shown to have a range of biochemical and physiological effects that make it an attractive candidate for further study.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide is complex and not fully understood. However, it is believed that the compound acts by binding to and modulating the activity of dopamine receptors in the brain. This can lead to changes in the levels of dopamine in the brain, which can have a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. These include its ability to modulate dopamine receptors, inhibit the reuptake of dopamine, and alter the levels of other neurotransmitters in the brain. In addition, this compound has been shown to have a range of effects on behavior and cognition, including its ability to improve memory and learning.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide in lab experiments is its ability to modulate dopamine receptors and alter the levels of neurotransmitters in the brain. This makes it a valuable tool for studying the central nervous system and its role in behavior and cognition. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research on 4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide. One area of focus is its potential use in the treatment of neurological disorders, such as Parkinson's disease. Another area of focus is its potential as a tool for studying the central nervous system and its role in behavior and cognition. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide is a complex process that involves several steps. The first step is the preparation of tert-butyl 4-aminobenzoate, which is then reacted with 1-methyl-4-piperidinone to form the intermediate product. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound.

Scientific Research Applications

4-tert-butyl-N'-(1-methyl-4-piperidinylidene)benzohydrazide has been studied extensively for its potential use in scientific research. One of the primary areas of focus has been its potential as a tool for studying the central nervous system. This compound has been shown to have a range of effects on the brain, including its ability to modulate dopamine receptors and inhibit the reuptake of dopamine.

properties

IUPAC Name

4-tert-butyl-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-17(2,3)14-7-5-13(6-8-14)16(21)19-18-15-9-11-20(4)12-10-15/h5-8H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTKOJLECIHUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NN=C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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